(2S)-2-(Trifluoromethyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Trifluoromethyl)indoline is a chiral compound featuring an indoline core substituted with a trifluoromethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indoline derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions .
Industrial Production Methods: Industrial production of (2S)-2-(Trifluoromethyl)indoline may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to achieve precise control over reaction parameters, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-(Trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can yield indoline derivatives with modified functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Trifluoromethyl)indoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: It has potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as increased stability and hydrophobicity
Wirkmechanismus
The mechanism of action of (2S)-2-(Trifluoromethyl)indoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
(2S)-2-(Methyl)indoline: Similar in structure but lacks the trifluoromethyl group’s unique properties.
(2S)-2-(Fluoromethyl)indoline: Contains a fluoromethyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.
(2S)-2-(Chloromethyl)indoline: Substituted with a chloromethyl group, leading to distinct chemical behavior.
Uniqueness: (2S)-2-(Trifluoromethyl)indoline stands out due to the trifluoromethyl group’s strong electron-withdrawing effect, which significantly influences the compound’s reactivity, stability, and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8F3N |
---|---|
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
(2S)-2-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,13H,5H2/t8-/m0/s1 |
InChI-Schlüssel |
ZBCLMTMXGXNCIR-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@H](NC2=CC=CC=C21)C(F)(F)F |
Kanonische SMILES |
C1C(NC2=CC=CC=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.